Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
CAS No.: 123061-64-3
Cat. No.: VC21080755
Molecular Formula: C19H44OSiSn
Molecular Weight: 435.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123061-64-3 |
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Molecular Formula | C19H44OSiSn |
Molecular Weight | 435.3 g/mol |
IUPAC Name | tert-butyl-dimethyl-(tributylstannylmethoxy)silane |
Standard InChI | InChI=1S/C7H17OSi.3C4H9.Sn/c1-7(2,3)9(5,6)8-4;3*1-3-4-2;/h4H2,1-3,5-6H3;3*1,3-4H2,2H3; |
Standard InChI Key | NEEXQGDUHZOKTE-UHFFFAOYSA-N |
SMILES | CCCC[Sn](CCCC)(CCCC)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES | CCCC[Sn](CCCC)(CCCC)CO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Structure
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is an organometallic compound with the molecular formula C₁₉H₄₄OSiSn. It features a central silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen that connects to a tributylstannylmethyl group . This structural arrangement creates a molecule with significant steric hindrance due to the bulky tert-butyl and tributyl groups, which influences its reactivity patterns and stability.
The compound is identified by the CAS registry number 123061-64-3 and has several synonyms including:
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Silane, (1,1-dimethylethyl)dimethyl[(tributylstannyl)methoxy]-
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Stannane, tributyl[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
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Tributyl[(tert-butyldimethylsilyl)oxy]methylstannane
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Dimethyl(2-methyl-2-propanyl)[(tributylstannyl)methoxy]silane
The exact molecular weight of the compound is reported as 435.33900 g/mol according to chemical databases, though some sources round this to 435.35 g/mol .
Structural Characteristics
The molecular structure features several key components:
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A central silicon atom with tetrahedral geometry
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A tert-butyl group providing steric bulk
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Two methyl groups attached to silicon
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An oxygen bridge connecting to a methylene group
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A tributyltin group with three butyl chains extending from the tin atom
This structure can be represented by the formula (CH₃)₃C-Si(CH₃)₂-O-CH₂-Sn(C₄H₉)₃, highlighting the silyl ether linkage to the tributylstannylmethyl group.
Physical Properties
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane exhibits distinctive physical properties that influence its handling and applications in laboratory and industrial settings. The compound is typically characterized as a colorless liquid at room temperature .
The compound requires specific storage conditions for optimal stability. It should be kept under inert gas (nitrogen or argon) at 2-8°C to prevent degradation through oxidation or hydrolysis . This storage recommendation highlights the compound's sensitivity to atmospheric conditions, particularly oxygen and moisture.
Chemical Properties and Reactivity
The chemical reactivity of tert-butyl-dimethyl-(tributylstannylmethoxy)silane is largely governed by the electronegativity differences between silicon, oxygen, and tin atoms, creating polarized bonds that can participate in various chemical transformations.
Reactivity Patterns
The compound exhibits several key reactivity patterns:
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The silicon-oxygen bond is susceptible to cleavage under acidic conditions, making it a useful protecting group in organic synthesis.
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The tributyltin moiety can participate in radical reactions and metal-catalyzed coupling processes, particularly in carbon-carbon bond formation.
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The compound can undergo transmetalation reactions with transition metals, transferring the tributylstannyl group to form new organometallic species.
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The steric bulk provided by the tert-butyl group offers protection to the silicon center, increasing selectivity in certain reactions.
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The reactivity is influenced by the silicon atom's electrophilic nature, which is crucial for applications in materials science, particularly in creating siloxane networks.
These properties make the compound valuable in organic synthesis, particularly for the construction of complex molecular architectures where selective functionalization is required.
Synthesis Methods
The synthesis of tert-butyl-dimethyl-(tributylstannylmethoxy)silane typically involves the reaction of tert-butyl-dimethylchlorosilane with tributylstannylmethanol. While the specific details of industrial synthesis methods may vary, the general reaction pathway involves:
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Preparation of tributylstannylmethanol through appropriate reduction reactions of tributyltin precursors
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Reaction of the stannylmethanol with tert-butyl-dimethylchlorosilane in the presence of a base (typically triethylamine or imidazole) to facilitate the substitution reaction
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Purification through appropriate techniques such as distillation or column chromatography to obtain the desired product with high purity
The synthesis requires careful handling due to the air and moisture sensitivity of the intermediates and final product, typically necessitating inert atmosphere techniques (Schlenk line or glovebox operations) .
Applications in Chemical Research and Industry
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane finds diverse applications across chemical research and industrial processes. Its unique structure and reactivity make it particularly valuable in specialized synthesis applications.
Organic Synthesis Applications
In organic synthesis, the compound serves several important functions:
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It acts as a specialized reagent for the introduction of hydroxymethyl groups in complex molecules through carbon-carbon bond formation.
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The compound functions as an intermediate in the synthesis of pharmaceutically relevant compounds, including metabolites of stimulant drugs like Mephedrone Hydrochloride .
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It can be used in the preparation of protected hydroxyacetic acid derivatives, as evidenced by its relationship to downstream products like ethyl tert-butyldimethylsiloxyacetate .
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The compound serves as a mild and selective reagent for certain transformations where traditional methods might cause unwanted side reactions.
Industrial Applications
In industrial settings, tert-butyl-dimethyl-(tributylstannylmethoxy)silane is utilized as:
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A crosslinking agent in the production of specialized silicone materials .
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A coupling agent for surface modifications and composite material preparation .
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A raw material in the production of various silicone derivatives including silicone oils, silicone fluids, and silicone surfactants .
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A specialized reagent in the development of new materials with tailored properties .
The versatility of this compound makes it valuable in both academic research settings and industrial applications where precise chemical modifications are required.
The compound is classified with the GHS pictogram GHS06, indicating toxicity, and carries the signal word "Danger" .
Environmental Considerations
Organotin compounds, including tert-butyl-dimethyl-(tributylstannylmethoxy)silane, have potential environmental impacts that should be considered:
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These compounds can be persistent, bioaccumulative, and toxic in environmental systems .
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Their environmental partitioning properties depend partly on the balancing anion in the environment .
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The discharge of this compound into sewers or waterways should be strictly avoided to prevent potential ecological damage .
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Proper disposal according to local regulations for chemical waste is essential to minimize environmental impact .
The availability information indicates that one supplier (Dakenchem) reports a production capacity of approximately 1000kg per month, suggesting potential for larger-scale industrial applications beyond research quantities .
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